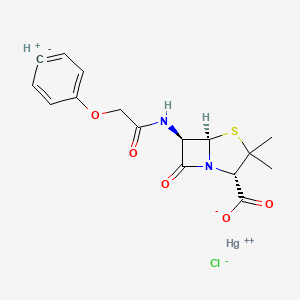
Hg-Pen V
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hg-Pen V is a useful research compound. Its molecular formula is C16H17ClHgN2O5S and its molecular weight is 585.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ultrastructural Localization of Penicillin-Binding Proteins
Hg-pen V serves as a heavy-metal-labeled probe for the precise localization of penicillin-binding proteins (PBPs) in bacterial cells. A study utilized high-resolution electron microscopy to investigate the binding of this compound to PBPs in Escherichia coli strains. The findings revealed that this compound could effectively localize antibiotic-PBP complexes, allowing researchers to visualize these complexes as distinct electron-dense particles on the plasma membrane and within the periplasmic space .
Key Findings:
- Binding Affinity: this compound exhibited similar binding affinities to PBPs as its parent compound, penicillin V.
- Localization: The majority of this compound remained bound to the bacterial cells during processing, facilitating detailed imaging of antibiotic interactions.
- Implications: This method provides insights into the mechanisms of antibiotic action and resistance, highlighting the potential for this compound in antibiotic research.
Clinical Efficacy Studies
This compound has been involved in clinical efficacy studies comparing its effectiveness against other antibiotics like amoxicillin. In one notable study, researchers aimed to determine whether high doses of penicillin V (including this compound) were non-inferior to amoxicillin in treating bacterial infections. The results indicated that while there were variances in clinical outcomes, penicillin V demonstrated substantial efficacy .
Study Overview:
- Objective: To assess the clinical cure rates of penicillin V versus amoxicillin.
- Results: Penicillin V showed a clinical cure rate close to that of amoxicillin, suggesting its viability as an alternative treatment option.
Case Studies and Pharmacological Insights
Several case studies have documented the pharmacological effects and safety profiles of this compound. For instance, a comprehensive review highlighted adverse effects associated with penicillin derivatives, including this compound, such as gastrointestinal disturbances and allergic reactions .
Case Study Highlights:
- Adverse Effects: Common side effects include nausea, diarrhea, and skin rashes.
- Safety Profile: Despite potential side effects, this compound remains a critical tool in treating various bacterial infections due to its effectiveness and relatively low toxicity compared to other antibiotics.
Comparative Analysis Table
The following table summarizes key aspects of this compound compared to standard penicillin:
| Feature | Mercury-Penicillin V | Penicillin V |
|---|---|---|
| Binding Affinity | Moderate | Moderate |
| Visualization Capability | High (electron microscopy) | Moderate (standard assays) |
| Clinical Efficacy | Comparable to amoxicillin | Established for various infections |
| Common Adverse Effects | Nausea, diarrhea | Nausea, rash |
Propiedades
Número CAS |
144022-51-5 |
|---|---|
Fórmula molecular |
C16H17ClHgN2O5S |
Peso molecular |
585.423 |
Nombre IUPAC |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(phenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydron;mercury(2+);chloride |
InChI |
InChI=1S/C16H17N2O5S.ClH.Hg/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;;/h4-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1H;/q-1;;+2/p-1/t11-,12+,14-;;/m1../s1 |
Clave InChI |
VTYPKAQZZIQTCE-UDPGNSCCSA-M |
SMILES |
[H+].CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=[C-]C=C3)C(=O)[O-])C.[Cl-].[Hg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















